molecular formula C18H15O3PS B7775484 O,O,O-Triphenyl phosphorothioate CAS No. 27214-25-1

O,O,O-Triphenyl phosphorothioate

Cat. No.: B7775484
CAS No.: 27214-25-1
M. Wt: 342.3 g/mol
InChI Key: IKXFIBBKEARMLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing O,O,O-Triphenyl phosphorothioate involves the reaction of triphenyl phosphate with carbon disulfide under basic conditions. This substitution reaction yields this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: O,O,O-Triphenyl phosphorothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phosphorothioates .

Scientific Research Applications

O,O,O-Triphenyl phosphorothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which O,O,O-Triphenyl phosphorothioate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used, such as its role as an antioxidant or stabilizer .

Comparison with Similar Compounds

    Triphenyl phosphate: Similar in structure but lacks the sulfur atom present in O,O,O-Triphenyl phosphorothioate.

    Triphenyl phosphite: Another related compound with a different oxidation state of phosphorus.

Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific antioxidant and stabilizing properties .

Properties

IUPAC Name

triphenoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFIBBKEARMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029191
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

597-82-0, 27214-25-1
Record name Triphenyl phosphorothionate
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URL https://commonchemistry.cas.org/detail?cas_rn=597-82-0
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Record name O,O,O-Triphenyl phosphorothioate
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Record name Tris(phenoxy)-sulfanylidenephosphorane
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Record name Triphenyl phosphorothionate
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name O,O,O-triphenyl phosphorothioate
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Record name O,O,O-TRIPHENYL PHOSPHOROTHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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